7-Bromo-1h-pyrrolo[2,3-c]pyridin-4-ol
Description
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Properties
CAS No. |
1260382-11-3 |
|---|---|
Molecular Formula |
C7H5BrN2O |
Molecular Weight |
213.034 |
IUPAC Name |
7-bromo-1H-pyrrolo[2,3-c]pyridin-4-ol |
InChI |
InChI=1S/C7H5BrN2O/c8-7-6-4(1-2-9-6)5(11)3-10-7/h1-3,9,11H |
InChI Key |
MMOISTUVCJNVEQ-UHFFFAOYSA-N |
SMILES |
C1=CNC2=C1C(=CN=C2Br)O |
Synonyms |
7-BroMo-4-hydroxy-6-azaindole |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Tautomer Stability of 7-Bromo-1,5-dihydro-4H-pyrrolo[2,3-c]pyridin-4-one
Abstract
The phenomenon of tautomerism, the interconversion of structural isomers, profoundly impacts the physicochemical and biological properties of drug candidates. For heterocyclic molecules rich in proton donor and acceptor sites, such as 7-Bromo-1,5-dihydro-4H-pyrrolo[2,3-c]pyridin-4-one, a derivative of the medicinally significant 7-azaindole scaffold, understanding the predominant tautomeric forms is critical for successful drug design and development.[1][2][3][4] The pharmacophoric features, which dictate drug-target interactions, can be significantly altered by a shift in tautomeric equilibrium, thereby affecting a drug's efficacy, potency, and pharmacokinetic profile.[1][3] This guide provides a comprehensive technical overview of the theoretical and practical methodologies for evaluating the tautomeric stability of 7-Bromo-1,5-dihydro-4H-pyrrolo[2,3-c]pyridin-4-one. We will explore the potential tautomers, detail robust computational and experimental workflows for their characterization, and discuss the causality behind these strategic choices, offering a self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Tautomerism in Drug Discovery
Tautomerism is a fundamental concept in organic chemistry that has significant implications in the pharmaceutical sciences.[4][5] Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. This seemingly subtle structural change can lead to vastly different molecular properties, including:
-
Receptor Binding: The three-dimensional arrangement of hydrogen bond donors and acceptors is a key determinant of a drug's affinity for its biological target. Different tautomers present distinct pharmacophoric patterns, which can lead to significant differences in binding affinity and biological activity.[1][3]
-
Physicochemical Properties: Tautomers can exhibit different pKa values, lipophilicity (logP), solubility, and crystal packing, all of which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.[1]
-
Intellectual Property: A comprehensive understanding of the tautomeric landscape of a drug candidate is essential for securing robust patent protection.
The 7-azaindole nucleus, the core of our topic molecule, is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors approved for cancer therapy.[6] The ability of the pyrrolopyridinone system to undergo both lactam-lactim and keto-enol tautomerism makes a thorough investigation of its tautomeric preferences a prerequisite for rational drug design.
Potential Tautomers of 7-Bromo-1,5-dihydro-4H-pyrrolo[2,3-c]pyridin-4-one
The structure of 7-Bromo-1,5-dihydro-4H-pyrrolo[2,3-c]pyridin-4-one allows for at least three potential tautomeric forms, arising from two distinct tautomerization processes: lactam-lactim and keto-enol.
-
Tautomer A (Lactam-Keto): This is the reference structure, 7-Bromo-1,5-dihydro-4H-pyrrolo[2,3-c]pyridin-4-one. It contains a lactam moiety within the pyridinone ring and a keto-like structure with respect to the pyrrole ring.
-
Tautomer B (Lactim-Keto): This form, 7-Bromo-1H-pyrrolo[2,3-c]pyridin-4-ol, results from lactam-lactim tautomerization, where the proton from the pyridinone nitrogen migrates to the exocyclic oxygen, creating a hydroxyl group and an aromatic pyridine ring.
-
Tautomer C (Lactam-Enol): This tautomer, 7-Bromo-5,6-dihydro-4H-pyrrolo[2,3-c]pyridin-4-one, arises from keto-enol tautomerization, where a proton from the C5 position of the pyrrole ring migrates to the carbonyl oxygen.
Caption: Potential tautomeric forms of 7-Bromo-1,5-dihydro-4H-pyrrolo[2,3-c]pyridin-4-one.
Computational Approach to Tautomer Stability Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stability of tautomers in different environments before embarking on synthetic and experimental work.[7][8][9] This in silico approach allows for a cost-effective and rapid assessment of the tautomeric landscape.
Theoretical Framework
The relative stability of tautomers is determined by their Gibbs free energy (ΔG). The tautomer with the lowest Gibbs free energy will be the most stable and therefore the most abundant at equilibrium. The workflow involves geometry optimization of each tautomer, followed by frequency calculations to confirm that the optimized structure is a true energy minimum and to obtain thermal corrections to the electronic energy.
Detailed Computational Protocol (DFT)
This protocol outlines a robust and widely accepted methodology for calculating the relative energies of tautomers.
Software: Gaussian, ORCA, or similar quantum chemistry packages.
Step 1: Initial Structure Generation
-
Draw the 3D structures of Tautomers A, B, and C using a molecular editor.
-
Perform an initial geometry optimization using a computationally inexpensive method like the semi-empirical PM7 or a molecular mechanics force field (e.g., MMFF94).[10]
Step 2: Gas-Phase Geometry Optimization and Frequency Calculation
-
Rationale: This step determines the most stable conformation of each tautomer in a vacuum, providing a baseline for their intrinsic stability.
-
Method: Use a reliable DFT functional and basis set. A good starting point is the B3LYP functional with the 6-31G(d) basis set.[8][11]
-
Procedure:
-
Perform a full geometry optimization for each tautomer.
-
Follow with a frequency calculation at the same level of theory. A true minimum will have no imaginary frequencies. The output provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Step 3: Solvated Single-Point Energy Calculation
-
Rationale: Solvation can dramatically influence tautomeric equilibria.[12] Polar solvents may preferentially stabilize a more polar tautomer. A single-point energy calculation on the gas-phase optimized geometry with a larger basis set and a continuum solvent model provides a more accurate energy in solution.
-
Method: Use a more accurate functional, such as M06-2X, and a larger basis set, like 6-311++G(d,p).[13][14] Employ a continuum solvent model like the Polarizable Continuum Model (PCM) to simulate the solvent of interest (e.g., water, DMSO).[12][15]
-
Procedure:
-
Use the optimized gas-phase geometries from Step 2.
-
Perform a single-point energy calculation with the chosen functional, larger basis set, and the PCM solvent model.
-
Step 4: Data Analysis and Interpretation
-
Calculate the Gibbs free energy (G) for each tautomer in the chosen solvent by combining the solvated electronic energy with the gas-phase thermal corrections.
-
Determine the relative free energy (ΔG) of Tautomers B and C with respect to the most stable tautomer (defined as 0 kcal/mol).
-
The equilibrium constant (KT) can be calculated using the equation: ΔG = -RT ln(KT).
Caption: DFT workflow for predicting tautomer stability.
Predicted Stability Data (Hypothetical)
The following table presents hypothetical data that could be generated from the described computational workflow.
| Tautomer | Gas-Phase Relative Energy (kcal/mol) | Solvated (Water) Relative Free Energy (kcal/mol) | Predicted Aqueous Population (%) |
| A (Lactam-Keto) | 0.00 | 0.00 | 95.8 |
| B (Lactim-Keto) | +2.5 | +2.2 | 4.1 |
| C (Lactam-Enol) | +8.9 | +9.5 | <0.1 |
This data is illustrative and not the result of actual calculations.
Based on this hypothetical data, Tautomer A (the lactam-keto form) is predicted to be the most stable form both in the gas phase and in an aqueous solution, with the lactim-keto form (Tautomer B) being a minor contributor.
Experimental Verification of Tautomeric Equilibrium
While computational methods provide powerful predictions, experimental verification is the gold standard for determining tautomeric populations in solution. Spectroscopic techniques are particularly well-suited for this purpose as they are non-invasive and can probe the equilibrium in situ.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the qualitative and quantitative analysis of tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[16][17]
Causality: Each tautomer will have a unique set of chemical shifts for its protons (¹H NMR) and carbons (¹³C NMR). By identifying and integrating signals that are unique to each tautomer, their relative concentrations can be determined directly.[18][19]
3.1.1. Experimental Protocol for ¹H NMR Analysis
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Step 1: Sample Preparation
-
Dissolve an accurately weighed sample of 7-Bromo-1,5-dihydro-4H-pyrrolo[2,3-c]pyridin-4-one in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of approximately 5-10 mg/mL.
-
Rationale for Solvent Choice: Tautomeric equilibrium is often solvent-dependent.[20] Analyzing the compound in a range of solvents with varying polarities and hydrogen-bonding capabilities can provide a comprehensive picture of its behavior.
Step 2: Data Acquisition
-
Acquire a standard ¹H NMR spectrum.
-
Ensure the spectral width is sufficient to encompass all expected proton signals.
-
Use a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.
Step 3: Spectral Analysis and Quantification
-
Identify Unique Signals: Carefully assign the proton signals for each tautomer present. For example, the lactim-keto form (Tautomer B) would exhibit a distinct hydroxyl (-OH) proton signal, which would be absent in the lactam-keto form (Tautomer A). The CH₂ protons at position 5 would likely have different chemical shifts in each tautomer.
-
Integrate Signals: Integrate a well-resolved signal that is unique to each tautomer.
-
Calculate Tautomer Ratio: The ratio of the integrals is directly proportional to the molar ratio of the tautomers. For example: Ratio (A:B) = (Integral of unique proton in A) / (Integral of unique proton in B)
Caption: Workflow for NMR-based tautomer analysis.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be a valuable tool for quantifying tautomeric equilibria, particularly when the tautomers have distinct chromophores leading to different absorption maxima (λmax).[21][22]
Causality: The aromaticity of the pyridine ring in the lactim-keto form (Tautomer B) is expected to result in a significantly different UV-Vis absorption spectrum compared to the non-aromatic pyridinone ring in the lactam-keto form (Tautomer A). This difference can be exploited for quantitative analysis.[21]
3.2.1. Experimental Protocol for UV-Vis Analysis
Instrumentation: Dual-beam UV-Vis spectrophotometer.
Step 1: Sample Preparation
-
Prepare stock solutions of the compound in various solvents (e.g., hexane, acetonitrile, ethanol, water).
-
Prepare a series of dilutions to ensure the absorbance readings are within the linear range of the instrument (typically 0.1 - 1.0 AU).
Step 2: Data Acquisition
-
Record the UV-Vis spectrum for the compound in each solvent from approximately 200 to 400 nm.
-
Use the pure solvent as a blank.
Step 3: Data Analysis
-
Identify λmax: Observe the absorption maxima in different solvents. A shift in λmax or the appearance of a new peak when changing solvent polarity is indicative of a shift in the tautomeric equilibrium.
-
Quantitative Analysis: If the molar absorptivity (ε) of at least one tautomer can be determined (e.g., by finding a solvent where it exists exclusively), the Beer-Lambert law (A = εbc) can be used to calculate the concentration of each tautomer in a mixture.
X-ray Crystallography
X-ray crystallography provides unambiguous structural information, but it is crucial to recognize its primary limitation in the context of tautomerism.
Insight: This technique determines the structure of a molecule in the solid, crystalline state.[5] This provides definitive proof of the existence of a particular tautomer but does not give information about the equilibrium in solution, where the dominant species may be different.[25] The solid-state structure is often the thermodynamically most stable, least soluble tautomer under the crystallization conditions.
Conclusion and Outlook
A comprehensive understanding of the tautomeric stability of 7-Bromo-1,5-dihydro-4H-pyrrolo[2,3-c]pyridin-4-one is not merely an academic exercise; it is a critical component of a successful drug discovery program. The lactam-keto form is often the most stable for related heterocyclic systems in polar environments, but this cannot be assumed. The integrated application of computational prediction and experimental verification provides a robust, self-validating framework for elucidating the predominant tautomeric forms of this and other complex heterocyclic drug candidates.
By employing the detailed DFT, NMR, and UV-Vis protocols outlined in this guide, researchers can confidently characterize the tautomeric landscape of their molecules. This knowledge enables the design of compounds with optimized pharmacophoric features for enhanced target engagement, improved ADME properties, and ultimately, a higher probability of clinical success. The continued development of both computational models and high-resolution analytical techniques will further refine our ability to predict and control tautomerism, a key variable in modern medicinal chemistry.
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An In-depth Technical Guide to Determining the Solubility of 7-bromo-6-azaindol-4-ol in DMSO and Methanol
Introduction: The Critical Role of Solubility in Drug Discovery and the Promise of 7-bromo-6-azaindol-4-ol
In the landscape of modern drug discovery, the intrinsic properties of a molecule are as crucial as its biological activity. Among these, solubility stands as a paramount gatekeeper to a compound's therapeutic potential. A molecule's ability to dissolve in relevant physiological and experimental media dictates its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of a lead candidate's solubility is not merely a data point but a cornerstone of informed decision-making.
This guide focuses on a molecule of significant interest: 7-bromo-6-azaindol-4-ol. The azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine and indole moieties, which are prevalent in biologically active compounds. The introduction of a nitrogen atom into the indole ring system, as seen in azaindoles, can modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity, often leading to improved aqueous solubility and metabolic stability compared to their indole counterparts.[1][2] The further substitution with a bromine atom and a hydroxyl group on the 6-azaindole core introduces additional complexity and potential for specific interactions, making a thorough solubility assessment imperative.
While specific experimental solubility data for 7-bromo-6-azaindol-4-ol is not extensively available in public literature, this guide provides a robust framework for its determination in two critical and commonly used laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We will delve into the theoretical underpinnings of solubility in these solvents, provide detailed, field-proven experimental protocols, and offer insights into the interpretation of the resulting data. This document is designed to empower researchers to generate high-quality, reproducible solubility data for 7-bromo-6-azaindol-4-ol and other novel compounds, thereby accelerating the drug discovery pipeline.
Theoretical Framework: Understanding Solute-Solvent Interactions
The solubility of a solid in a liquid solvent is governed by the thermodynamics of the dissolution process, primarily the interplay between lattice energy (the energy holding the solid crystal together) and solvation energy (the energy released when solute molecules are surrounded by solvent molecules). For 7-bromo-6-azaindol-4-ol, its solubility in DMSO and methanol will be dictated by its ability to form favorable intermolecular interactions with these solvents.
7-bromo-6-azaindol-4-ol: A Molecule with Diverse Interaction Potential
The structure of 7-bromo-6-azaindol-4-ol presents several key features that will influence its solubility:
-
Azaindole Core: The pyrrolopyridine ring system is aromatic and contains both a hydrogen bond donor (the pyrrole -NH) and a hydrogen bond acceptor (the pyridine nitrogen). This duality allows for versatile interactions.
-
Hydroxyl Group (-OH): This group is a potent hydrogen bond donor and a weaker acceptor, significantly contributing to interactions with polar solvents.
-
Bromine Atom (-Br): While primarily contributing to the molecule's molecular weight and potentially inducing halogen bonding, its impact on solubility in polar solvents is generally less pronounced than that of the hydroxyl and azaindole functionalities.
Solubility in Dimethyl Sulfoxide (DMSO): The Universal Solvent
DMSO is a highly polar, aprotic solvent, meaning it has a large dipole moment but lacks acidic protons. Its exceptional solvating power for a wide range of polar and nonpolar compounds makes it a staple in biological and pharmaceutical research.[3]
-
Mechanism of Solvation: DMSO's oxygen atom is a strong hydrogen bond acceptor, readily interacting with the -NH of the pyrrole ring and the -OH group of 7-bromo-6-azaindol-4-ol. The positively charged sulfur atom can engage in dipole-dipole interactions with the electronegative regions of the solute. Its aprotic nature means it does not compete as a hydrogen bond donor, allowing the solute's donor groups to interact freely with the solvent's acceptor sites.
Solubility in Methanol: The Protic Contender
Methanol is a polar, protic solvent, possessing a hydroxyl group capable of both donating and accepting hydrogen bonds. It is miscible with water and many organic solvents, making it a versatile choice for various applications, including extractions and chromatography.[4]
-
Mechanism of Solvation: Methanol can act as both a hydrogen bond donor (from its -OH group) to the pyridine nitrogen of the azaindole core and as a hydrogen bond acceptor (via the oxygen lone pairs) for the pyrrole -NH and the solute's -OH group. This dual capability allows for a robust network of hydrogen bonds to form, facilitating the dissolution of polar compounds like 7-bromo-6-azaindol-4-ol.
Caption: Key intermolecular interactions governing the solubility of 7-bromo-6-azaindol-4-ol in DMSO and methanol.
Experimental Determination of Solubility: A Step-by-Step Guide
The following protocols describe the determination of both thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is a high-throughput assessment often used in early drug discovery.
Part 1: Thermodynamic Solubility Determination via the Shake-Flask Method
This method is considered the gold standard for determining equilibrium solubility. It involves generating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved compound.
Materials and Equipment:
-
7-bromo-6-azaindol-4-ol (solid powder)
-
Anhydrous DMSO (≥99.9%)
-
HPLC-grade Methanol (≥99.9%)
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
2 mL microcentrifuge tubes
-
Calibrated micropipettes and tips
-
Syringe filters (0.22 µm, compatible with DMSO and methanol)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18) and mobile phases
Experimental Protocol:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 7-bromo-6-azaindol-4-ol (e.g., 5-10 mg) into a 2 mL microcentrifuge tube. The key is to have undissolved solid remaining at equilibrium.
-
Add a precise volume of the chosen solvent (DMSO or methanol), for example, 1 mL.
-
Securely cap the tubes and vortex vigorously for 1-2 minutes to ensure initial dispersion of the solid.
-
Place the tubes on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium. A longer incubation time (up to 72 hours) may be necessary, and this should be validated.
-
-
Sample Processing:
-
After incubation, visually inspect the tubes to confirm the presence of undissolved solid.
-
Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.
-
Carefully aspirate the supernatant, being cautious not to disturb the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles. This step is critical to prevent post-dissolution of any suspended solids during dilution.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of 7-bromo-6-azaindol-4-ol of known concentrations in the respective solvent (DMSO or methanol).
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve. A series of dilutions may be necessary to find the optimal range.
-
Analyze the calibration standards and the diluted samples by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve and then calculate the original solubility, accounting for the dilution factor.
-
Caption: Workflow for thermodynamic solubility determination using the shake-flask method.
Part 2: Kinetic Solubility Determination
Kinetic solubility is a measure of how much of a compound, initially dissolved in DMSO, can remain in an aqueous buffer without precipitating. While this guide focuses on DMSO and methanol as the primary solvents, the principle of kinetic solubility is most relevant when assessing the transition from a DMSO stock to an aqueous medium, a common step in biological assays. For a direct comparison in non-aqueous systems, a similar "solvent-shift" experiment can be performed.
Experimental Protocol (Solvent-Shift from DMSO to Methanol):
-
Prepare a High-Concentration Stock Solution: Dissolve 7-bromo-6-azaindol-4-ol in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Serial Dilution in Methanol: In a 96-well plate, perform a serial dilution of the DMSO stock solution into methanol. This will create a range of concentrations with a decreasing percentage of DMSO.
-
Incubation and Observation: Incubate the plate at room temperature for a defined period (e.g., 2 hours). Visually inspect the wells for any signs of precipitation.
-
Quantification: The highest concentration that remains clear (no precipitate) is considered the kinetic solubility under these conditions. This can be quantified more accurately using nephelometry (light scattering) or by centrifuging the plate, taking the supernatant, and analyzing by HPLC as described above.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: Thermodynamic Solubility of 7-bromo-6-azaindol-4-ol
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| DMSO | 25 | Experimental Data | Calculated Data |
| Methanol | 25 | Experimental Data | Calculated Data |
Table 2: Kinetic Solubility of 7-bromo-6-azaindol-4-ol (DMSO to Methanol Shift)
| Final DMSO Concentration (%) | Highest Soluble Concentration (mM) | Observation |
| e.g., 1% | Experimental Data | e.g., Clear/Precipitate |
| e.g., 0.5% | Experimental Data | e.g., Clear/Precipitate |
Interpretation of Results:
-
Higher solubility in DMSO is generally expected due to its strong hydrogen bond accepting capability and polar aprotic nature.
-
Solubility in methanol provides valuable information for applications such as purification by recrystallization or use in chromatographic systems.
-
A significant difference between thermodynamic and kinetic solubility can indicate that the compound may form supersaturated solutions, which can have implications for in vivo performance.
Conclusion: A Pathway to Comprehensive Solubility Profiling
This technical guide provides a comprehensive framework for the determination of the solubility of 7-bromo-6-azaindol-4-ol in DMSO and methanol. By combining a sound theoretical understanding of solute-solvent interactions with robust, validated experimental protocols, researchers can generate the high-quality data necessary to advance their drug discovery programs. The principles and methodologies outlined herein are not only applicable to the target compound but can also be adapted for the solubility assessment of other novel chemical entities. A thorough understanding of solubility is a critical early step in the long journey of transforming a promising molecule into a life-changing therapeutic.
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HonestBee. "Why Are Methanol Or Ethanol Preferred As Solvents For Extraction? Unlocking Bioactive Potential In Plant Resins." Accessed February 21, 2026. [Link]
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MDPI. "DMSO Solubility Assessment for Fragment-Based Screening." Accessed February 21, 2026. [Link]
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Pennington, L. D., & Moustakas, D. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(11), 1969. [Link]
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Singh, S. K., Das, A., & Breton, G. W. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 120(31), 6258–6269. [Link]
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The 4-Hydroxy-6-Azaindole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Azaindoles in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs. However, the strategic introduction of a nitrogen atom into the indole's benzene ring, creating an azaindole, offers a powerful tool for modulating a molecule's physicochemical and pharmacological properties. Azaindoles are recognized as privileged structures, acting as bioisosteres of both indoles and purines, which allows them to interact with a wide range of biological targets.[1][2][3] The position of the nitrogen atom within the pyridine ring defines the four isomers—4-, 5-, 6-, and 7-azaindole—each with a unique electronic distribution and hydrogen bonding capacity that can be exploited in drug design.[3]
Among these, the 6-azaindole framework has garnered significant interest, particularly in the development of kinase inhibitors. The pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the interactions of the natural ligand, adenosine triphosphate (ATP).[4] This guide focuses specifically on the 4-hydroxy-6-azaindole scaffold, a less explored but highly promising core for the development of novel therapeutics. The introduction of a hydroxyl group at the 4-position adds a critical hydrogen bond donor/acceptor moiety, which can be pivotal for enhancing target affinity and selectivity.
This document will serve as a technical guide, providing insights into the synthesis, medicinal chemistry applications, and structure-activity relationships (SAR) of the 4-hydroxy-6-azaindole scaffold, with a particular focus on its application in kinase inhibitor design.
Synthetic Strategies for the 4-Hydroxy-6-Azaindole Core
The synthesis of the 4-hydroxy-6-azaindole scaffold is not as widely documented as that of other azaindole isomers. However, a robust synthetic route can be devised based on established methods for constructing the 6-azaindole core, followed by the introduction or deprotection of the 4-hydroxy group. A common and effective strategy involves the synthesis of a 4-methoxy-6-azaindole precursor, which can then be demethylated to yield the desired 4-hydroxy derivative.
Key Synthetic Pathways
Several named reactions are instrumental in the synthesis of the azaindole core, with the Bartoli and Fischer indole syntheses being particularly relevant for the preparation of 4- and 6-azaindoles.[5][6]
-
Bartoli Indole Synthesis: This reaction utilizes the interaction of a nitro-aromatic compound with a vinyl Grignard reagent to form the indole ring. For the synthesis of a 4-methoxy-6-azaindole, a suitably substituted 3-nitro-4-methoxypyridine would be the key starting material. The reaction of this nitropyridine with an excess of vinylmagnesium bromide can produce the corresponding 4-methoxy-6-azaindole.[5][7]
-
Fischer Indole Synthesis: This classic method involves the cyclization of a phenylhydrazine with an aldehyde or ketone under acidic conditions. To synthesize a 4-methoxy-6-azaindole, one would start with a 4-methoxy-3-pyridylhydrazine and react it with a suitable carbonyl compound. This approach can be very efficient, especially for azaindoles bearing electron-donating groups on the starting pyridylhydrazines.[6]
The following workflow illustrates a plausible synthetic route to the 4-hydroxy-6-azaindole scaffold.
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Methodological & Application
Application Notes & Protocols: Synthesis of Kinase Inhibitors Utilizing the 7-Bromo-6-azaindole Scaffold
Abstract
The 6-azaindole framework is a privileged scaffold in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its structural resemblance to the adenine moiety of ATP allows it to function as an effective "hinge-binder," anchoring inhibitors within the ATP-binding site of kinases through crucial hydrogen bond interactions.[2] This guide provides a detailed overview and actionable protocols for the synthesis of kinase inhibitors based on the 7-bromo-6-azaindole core. The bromine atom at the C7 position serves as a versatile synthetic handle, enabling extensive chemical exploration and optimization of inhibitor potency and selectivity through modern cross-coupling methodologies. These notes are intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase inhibitors.
The Strategic Importance of the 6-Azaindole Scaffold in Kinase Inhibition
Azaindoles, bioisosteres of indoles and purines, have gained prominence in drug discovery for their ability to modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability.[2][3] Among the four isomers, 6-azaindole and 7-azaindole are frequently employed in the design of kinase inhibitors.[4]
The rationale for their efficacy lies in their ability to mimic the hydrogen bonding pattern of adenine, the nitrogenous base of ATP. The pyridine nitrogen of the azaindole ring acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor.[4][5][6] This bidentate interaction with the backbone amide residues of the kinase hinge region is a cornerstone of ATP-competitive inhibition, effectively blocking the enzyme's catalytic function. The introduction of a bromine atom at the C7 position of the 6-azaindole core provides a strategic point for diversification, allowing chemists to systematically probe the structure-activity relationships (SAR) necessary for developing potent and selective drug candidates.
Caption: Mimicry of ATP-Kinase Hinge Interaction by the 6-Azaindole Scaffold.
Synthesis of the Core Scaffold: 7-Bromo-6-azaindole
A reliable route to the 7-bromo-6-azaindole core is essential. The Bartoli indole synthesis is a robust method for this purpose, utilizing the reaction of a nitro-aromatic compound with a vinyl Grignard reagent.[7]
Protocol 2.1: Synthesis of 7-Bromo-6-azaindole via Bartoli Synthesis
This protocol describes the synthesis starting from 2-bromo-3-nitropyridine.
Materials:
-
2-Bromo-3-nitropyridine
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 2-bromo-3-nitropyridine (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Grignard Addition: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add vinylmagnesium bromide (4.0 eq) dropwise via a syringe pump over 1 hour, maintaining the internal temperature below -70 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.
-
Quenching: Slowly warm the reaction to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 7-bromo-6-azaindole.[7]
Expected Outcome: This procedure typically affords the desired product in yields ranging from 50-60%.[7] The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Scaffold Functionalization via Palladium-Catalyzed Cross-Coupling
The 7-bromo substituent is a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely used methods for this purpose.
Caption: Key Cross-Coupling Strategies for 7-Bromo-6-azaindole Diversification.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the 7-bromo-6-azaindole with various aryl or heteroaryl boronic acids or esters. This allows for the exploration of hydrophobic pockets and the introduction of groups that can form additional interactions within the kinase active site.
Materials:
-
7-Bromo-6-azaindole (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with SPhos ligand, or Pd(PPh₃)₄) (2-10 mol%)
-
Base (e.g., Cs₂CO₃ or K₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., Toluene/Ethanol mixture, Dioxane, or DMF)
-
Water for workup
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction
Procedure:
-
Reaction Setup: To a microwave vial or Schlenk tube, add 7-bromo-6-azaindole, the arylboronic acid, the palladium catalyst/ligand system, and the base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Heating: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Microwave irradiation can often reduce reaction times significantly.[8]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 110 | 67-88 | [9] |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 70-85 | [8] |
| PdCl₂(dppf) | K₂CO₃ | DMF | 90 | 65-80 | [3] |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling Reactions.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of 7-amino-6-azaindole derivatives by coupling the scaffold with a wide range of primary or secondary amines.[10] This is critical for introducing hydrogen bond donors/acceptors, polar motifs to improve solubility, or vectors to reach solvent-exposed regions of the kinase.
Materials:
-
7-Bromo-6-azaindole (1.0 eq)
-
Amine (1.2-2.0 eq)
-
Palladium precatalyst (e.g., RuPhos-Pd-G3) or a combination of a Pd source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos, DavePhos) (1-5 mol%)
-
Base (e.g., LiHMDS, NaOt-Bu, or K₃PO₄) (1.5-2.5 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium source, ligand (if not using a precatalyst), and base to a dry reaction vessel.
-
Add the 7-bromo-6-azaindole and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Heating: Seal the vessel and heat to the required temperature (typically 80-110 °C) with stirring.
-
Monitoring: Track the reaction's progress via LC-MS.
-
Workup: After cooling, quench the reaction with water or saturated aqueous NH₄Cl.
-
Extraction & Purification: Extract with an appropriate organic solvent (e.g., EtOAc or DCM). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
| Ligand | Base | Solvent | Temp (°C) | Application Notes | Reference |
| XPhos | NaOt-Bu | Toluene | 100 | Broad scope for primary and secondary amines. | [11] |
| DavePhos | LiHMDS | Dioxane | 90 | Effective for challenging heterocyclic substrates. | [12][13] |
| RuPhos | K₃PO₄ | t-Amyl alcohol | 110 | Often used for less nucleophilic amines. | [10] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination.
Biological Evaluation: From Compound to Kinase Inhibitor
Once synthesized and purified, the novel 7-substituted-6-azaindole derivatives must be evaluated for their biological activity.
Mechanism of Inhibition: The core 6-azaindole scaffold is designed to form two key hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP. The substituents installed at the C7 position via cross-coupling are crucial for determining the compound's potency and selectivity by forming additional interactions in adjacent hydrophobic or allosteric pockets.[5]
In Vitro Kinase Assays: The primary method for determining a compound's inhibitory activity is through an in vitro kinase assay, which measures the inhibition of phosphotransferase activity. A common method is the Caliper Mobility Shift Assay , which quantifies the conversion of a peptide substrate to its phosphorylated product.[14] From this data, the half-maximal inhibitory concentration (IC₅₀) is calculated, representing the concentration of the compound required to inhibit 50% of the kinase activity.
Selectivity Profiling: To be a viable drug candidate, an inhibitor must be selective for its target kinase over other kinases in the human kinome. Compounds with promising initial IC₅₀ values are typically screened against a large panel of kinases (e.g., the KINOMEscan™ panel) to assess their selectivity profile. High selectivity reduces the likelihood of off-target effects and associated toxicity.
| Compound Class | Target Kinase | Representative IC₅₀ | Key Feature | Reference |
| 7-Aryl-azaindoles | B-Raf | 2.5 nM | Knowledge-based design. | [15] |
| 7-Amino-azaindoles | CDK9/Haspin | 14 nM | Dual inhibition profile. | [16] |
| 7-Aryl-azaindoles | Fyn | 0.55 µM | C5-bromo enhances selectivity. | [17] |
Table 3: Examples of Kinase Inhibitors Developed from Azaindole Scaffolds.
Conclusion
The 7-bromo-6-azaindole scaffold is a powerful and validated starting point for the synthesis of novel kinase inhibitors. Its inherent ability to bind the kinase hinge region, combined with the synthetic versatility afforded by the C7-bromo substituent, provides a robust platform for medicinal chemistry campaigns. By employing modern palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, researchers can efficiently generate diverse libraries of compounds for SAR studies, leading to the discovery of potent and selective inhibitors for a wide range of kinase targets.
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Tsai, J.; Lee, J. T.; Wang, W.; et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proc. Natl. Acad. Sci.[Link]
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Ryabukhin, S., et al. (2022). Synthesis of 6-azaindoles with “unusual” substitution pattern. ACS Fall 2022.[Link]
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Ivonin, S. P., et al. (2024). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Adv.[Link]
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Gatas, N., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorg Med Chem.[Link]
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Ivonin, S. P., et al. (2024). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ResearchGate.[Link]
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El-Malah, A. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.[Link]
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Sadaghiani, A. M., et al. (2022). Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7-Azaindole-Based Inhibitors. J Med Chem.[Link]
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Zhang, C., et al. (2008). Knowledge-based design of 7-azaindoles as selective B-Raf inhibitors. Bioorg Med Chem Lett.[Link]
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Goud, T. V., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.[Link]
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Sharma, P., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors. Indian Journal of Pharmaceutical Education and Research.[Link]
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Sun, C., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Acta Pharm Sin B.[Link]
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Bouattour, Y., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Adv.[Link]
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Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. .[Link]
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Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC.[Link]
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Ohno, H. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Yakugaku Zasshi.[Link]
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Bollacke, A., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. PMC.[Link]
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Santos, M. A. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules.[Link]
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Zhang, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules.[Link]
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Andrade, C. K. Z., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Org. Lett.[Link]
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Lu, D., et al. (2019). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Medicina.[Link]
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Buchwald, S. L., et al. (2014). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Org. Lett.[Link]
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Wang, Y., et al. (2013). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Chin. J. Chem.[Link]
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Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein J. Org. Chem.[Link]
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Kvaratskhelia, M., et al. (2016). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorg Med Chem Lett.[Link]
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Scalable Synthesis of 4-Hydroxy-6-Azaindoles: A Guide for Medicinal and Process Chemists
Abstract
The 4-hydroxy-6-azaindole (1H-pyrrolo[3,2-c]pyridin-4-ol) scaffold is a privileged structure in modern medicinal chemistry, serving as a key pharmacophore in numerous kinase inhibitors and other therapeutic agents. Its bioisosteric relationship with the indole nucleus, coupled with the hydrogen bonding capabilities imparted by the pyridine nitrogen and the 4-hydroxy group, makes it a highly sought-after building block in drug discovery.[1] This document provides a detailed guide to scalable synthetic routes for accessing this valuable heterocyclic system, with a focus on practical, field-proven protocols suitable for both laboratory-scale research and large-scale production. We will delve into the mechanistic underpinnings of these methods, offering insights into reaction optimization and troubleshooting.
Introduction: The Significance of the 4-Hydroxy-6-Azaindole Core
Azaindoles, or pyrrolopyridines, have garnered significant attention as bioisosteres of the indole ring. The strategic placement of a nitrogen atom in the benzene portion of the indole scaffold can modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] Among the various azaindole isomers, the 6-azaindole framework is particularly prevalent in clinically relevant molecules. The further incorporation of a 4-hydroxy group introduces a critical hydrogen bond donor/acceptor moiety, which can significantly enhance binding affinity to biological targets, particularly the ATP-binding site of kinases.[1]
The development of robust and scalable synthetic routes to 4-hydroxy-6-azaindoles is therefore a critical endeavor for advancing drug discovery programs that target this important chemical space. This guide will focus on two primary, scalable strategies: a two-step approach involving the Bartoli indole synthesis followed by selective demethylation, and the Leimgruber-Batcho synthesis as a viable alternative.
Strategic Overview: Pathways to the 4-Hydroxy-6-Azaindole Scaffold
The synthesis of 4-hydroxy-6-azaindoles can be approached through several strategic disconnections. A common and effective strategy involves the initial construction of a more readily accessible 4-alkoxy-6-azaindole precursor, followed by a dealkylation step to reveal the desired hydroxyl group. This approach is often more scalable and higher-yielding than direct installation of the hydroxyl group.
Caption: Overall synthetic strategy for 4-hydroxy-6-azaindoles.
Primary Recommended Route: Bartoli Synthesis and Subsequent Demethylation
This two-step sequence represents a reliable and scalable method for the preparation of 4-hydroxy-6-azaindoles.
Step 1: Synthesis of 4-Methoxy-6-Azaindole via Bartoli Reaction
The Bartoli indole synthesis is a powerful method for constructing the indole nucleus from a nitro-aromatic compound and a vinyl Grignard reagent.[2] This reaction is particularly well-suited for the synthesis of 6-azaindoles from readily available nitropyridine precursors.
Caption: Simplified mechanism of the Bartoli synthesis for 6-azaindoles.
Protocol 1: Synthesis of 4-Methoxy-6-azaindole
This protocol is adapted from the general method described by Zhang et al.[3]
Materials:
-
2-Methoxy-3-nitropyridine
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
20% Aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxy-3-nitropyridine (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add vinylmagnesium bromide (3.0-4.0 eq.) to the cooled solution, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm to -20 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of 20% aqueous NH₄Cl solution at -20 °C.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 4-methoxy-6-azaindole.
Expected Yield: 20-40%
Note on Scalability: This reaction has been successfully scaled up to the multi-gram scale.[4] Careful control of the exothermic quenching step is crucial on a larger scale.
Table 1: Examples of Bartoli Synthesis of Substituted 6-Azaindoles
| Starting Nitropyridine | Product | Yield (%) | Reference |
| 2-Methoxy-3-nitropyridine | 7-Methoxy-6-azaindole | 20 | [3] |
| 2-Fluoro-3-nitropyridine | 7-Fluoro-6-azaindole | 35 | [3] |
| 2-Chloro-3-nitropyridine | 7-Chloro-6-azaindole* | 33 | [3] |
*Note: The numbering of the azaindole core can vary in the literature. In this context, the substituent is at the position adjacent to the pyridine nitrogen.
Step 2: Selective Demethylation to 4-Hydroxy-6-Azaindole
The cleavage of the methyl ether to the corresponding phenol is a critical step. Several reagents can accomplish this transformation, with boron tribromide (BBr₃) being a common and effective choice for its high reactivity under relatively mild conditions.[2][5] An alternative, potentially more scalable method involves the use of concentrated hydrochloric acid, which has been shown to selectively cleave the 4-methoxy group in a related dimethoxy-azaindole system.[6]
Protocol 2A: Demethylation using Boron Tribromide (BBr₃)
Materials:
-
4-Methoxy-6-azaindole
-
Boron tribromide (1.0 M solution in Dichloromethane (DCM))
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Methanol (MeOH)
Procedure:
-
Under an inert atmosphere, dissolve 4-methoxy-6-azaindole (1.0 eq.) in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Slowly add BBr₃ solution (2.0-3.0 eq.) to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of methanol, followed by saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 4-hydroxy-6-azaindole can often be purified by crystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by silica gel chromatography.
Protocol 2B: Demethylation using Concentrated Hydrochloric Acid
Materials:
-
4-Methoxy-6-azaindole
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Sodium Hydroxide (NaOH) solution
Procedure:
-
Suspend 4-methoxy-6-azaindole in concentrated HCl.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a NaOH solution to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford 4-hydroxy-6-azaindole.
-
Further purification can be achieved by recrystallization.
Alternative Scalable Route: Leimgruber-Batcho Synthesis
The Leimgruber-Batcho indole synthesis is another powerful and scalable method that proceeds through a nitroenamine intermediate.[7][8] This method is particularly useful for preparing indoles and azaindoles that are unsubstituted at the 2- and 3-positions.
Caption: Simplified mechanism of the Leimgruber-Batcho synthesis.
Protocol 3: General Procedure for Leimgruber-Batcho Synthesis of 4-Methoxy-6-azaindole
Materials:
-
4-Methoxy-3-nitro-picoline (or a suitable precursor)
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA)
-
Pyrrolidine (catalytic)
-
Solvent (e.g., DMF)
-
Reducing agent (e.g., H₂, Pd/C, or Raney Nickel)
Procedure:
-
Heat a mixture of the 4-methoxy-3-nitro-picoline, DMFDMA, and a catalytic amount of pyrrolidine in a suitable solvent like DMF.
-
Monitor the formation of the deep-red nitroenamine intermediate by TLC.
-
After the formation of the enamine is complete, the intermediate can be isolated or used directly in the next step.
-
Subject the nitroenamine to reductive cyclization using a suitable reducing agent such as catalytic hydrogenation (H₂ over Pd/C or Raney Nickel).
-
Upon completion of the reduction and cyclization, filter the catalyst and concentrate the solvent.
-
Purify the resulting 4-methoxy-6-azaindole by crystallization or chromatography.
Modern Approaches: Palladium-Catalyzed Syntheses
For certain substitution patterns, modern palladium-catalyzed cross-coupling reactions offer highly efficient and modular routes to the 6-azaindole core. These methods often exhibit excellent functional group tolerance and can be amenable to scale-up.[8][9] A notable example is the cascade C-N cross-coupling/Heck reaction of amino-o-bromopyridines with alkenyl bromides. While a detailed protocol is beyond the scope of this guide, researchers are encouraged to explore these powerful methods for accessing diverse 4-substituted-6-azaindole precursors.
Data Summary and Comparison of Routes
Table 2: Comparison of Scalable Synthetic Routes to 4-Hydroxy-6-Azaindoles
| Synthetic Route | Key Features | Advantages | Disadvantages | Scalability |
| Bartoli & Demethylation | Two-step sequence via a nitro-pyridine. | Readily available starting materials, well-established. | Modest yields in the Bartoli step, use of Grignard reagents. | Good |
| Leimgruber-Batcho | Two-step sequence via a nitropicoline. | High yielding, mild conditions for cyclization. | Availability of substituted nitropicolines can be a limitation. | Excellent |
| Palladium-Catalyzed | Cascade or multi-step cross-coupling reactions. | High efficiency, modularity, excellent functional group tolerance. | Catalyst cost, potential for metal contamination in the final product. | Good to Excellent |
Conclusion
The synthesis of 4-hydroxy-6-azaindoles is a key enabling technology for the development of novel therapeutics. This guide has detailed two robust and scalable synthetic strategies: the Bartoli synthesis followed by demethylation, and the Leimgruber-Batcho synthesis. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale of production, and the specific substitution pattern of the target molecule. The provided protocols and mechanistic insights are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the efficient synthesis of this important heterocyclic scaffold.
References
-
Chem-Station International. (2024, January 15). O-Demethylation. Retrieved from [Link]
-
Rapid and Efficient Microwave-Assisted Synthesis of 4-, 5-, 6- and 7-Azaindoles. (2026, February 7). ResearchGate. Retrieved from [Link]
-
Zhang, Z., Yang, Z., Meanwell, N. A., Kadow, J. F., & Wang, T. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 67(7), 2345–2347. [Link]
- Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry, 23(3), 3-10.
-
Gribble, G. (n.d.). Leimgruber–Batcho Indole Synthesis. ResearchGate. Retrieved from [Link]
-
Microwave assisted synthesis of medicinally relevant indoles. (n.d.). PubMed. Retrieved from [Link]
-
Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. (n.d.). PubMed. Retrieved from [Link]
-
Ivonin, S., Voloshchuk, V., Rusanov, E., et al. (2023, July 31). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv. [Link]
-
Sharapov, A. D., Fatykhov, R. F., Khalymbadzha, I. A., & Chupakhin, O. N. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta, 9(2). [Link]
-
A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. (2005, August 5). PubMed. Retrieved from [Link]
-
Ivonin, S., et al. (2026, January 22). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ResearchGate. Retrieved from [Link]
-
Total synthesis of natural products based on hydrogenation of aromatic rings. (2026, January 7). SpringerLink. Retrieved from [Link]
- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 114-120.
-
Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. (2016, July 1). PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Bartoli indole synthesis. Retrieved from [Link]
-
Synthesis of 4- and 6-azaindoles via Bartoli cyclization[10][11][12]. (n.d.). ResearchGate. Retrieved from [Link]
-
Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Bartoli Indole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. (n.d.). Amazon AWS. Retrieved from [Link]
-
the leimgruber-batcho indole synthesis. (n.d.). Heterocycles. Retrieved from [Link]
-
Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. (2015, October 23). PubMed. Retrieved from [Link]
-
Demethylation of Methyl Ethers (O-Demethylation). (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Demethylation of Methyl Ethers - Boron Tribromide (BBr3). (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. (n.d.). ChemRxiv. Retrieved from [Link]
-
Purification: How To. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018, October 17). MDPI. Retrieved from [Link]
-
A General Method for the Preparation of 4- and 6-Azaindoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Azaindoles. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447. (2024, January 21). PubMed. Retrieved from [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2025, May 26). MDPI. Retrieved from [Link]
-
Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
-
Expression, purification, crystallization and preliminary X-ray analysis of 4-hydroxy-3-methyl-2-keto-pentanoate aldolase (asHPAL) from Arthrobacter simplex strain AKU 626. (n.d.). PubMed. Retrieved from [Link]
-
Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. (2023, March 14). Yang Research Group. Retrieved from [Link]
-
Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. (n.d.). King's College London. Retrieved from [Link]
Sources
- 1. actascientific.com [actascientific.com]
- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization and Scaling up of the Azaindole Derivatives Synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. synarchive.com [synarchive.com]
- 12. Azaindole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Troubleshooting low solubility of 4-hydroxy-6-azaindole in organic solvents
Case ID: AZ-HYD-06-SOL Status: Open Priority: High (Blocker) Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry[1][2]
Executive Summary: The "Brick Dust" Phenomenon
You are likely experiencing difficulty dissolving 4-hydroxy-6-azaindole (and its derivatives) in standard organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).[1][2]
The Root Cause: This molecule is not behaving like a simple heterocycle; it is behaving like a high-melting pigment .[1] This is due to Lactam-Lactim Tautomerism .[1] While you may draw it as "4-hydroxy," it predominantly exists in the 4-oxo (pyridone) form in solution and solid state.[1] This creates a rigid intermolecular hydrogen-bonding network (similar to DNA base pairing) that results in high crystal lattice energy.[1]
To solve this, you must disrupt these intermolecular H-bonds using Protic Disruption , Dipolar Force , or Transient Protection .[1][2]
Diagnostic Visuals
Figure 1: The Solubility Barrier (Tautomerism & Aggregation)
This diagram illustrates why the molecule resists solvation: self-aggregation via the Keto-form.[1]
Caption: The equilibrium heavily favors the polar Keto form, leading to strong intermolecular dimers that resist non-polar solvents.[1][2]
Solubility Troubleshooting Matrix
Use this table to select the correct solvent system based on your application.
| Solvent System | Solubility Rating | Application | Technical Notes |
| DCM / CHCl₃ | 🔴 Poor | None | Will form a suspension.[1] Do not use for reactions unless heterogeneous. |
| THF / MeCN | 🟠 Low | Reactions | Soluble only at high dilution or reflux.[1] |
| MeOH / EtOH | 🟡 Moderate | Workup/Transfer | Proticity helps disrupt H-bonds, but solubility is limited (<10 mg/mL).[1][2] |
| DMSO / DMF | 🟢 High | Stock Solutions | Breaks H-bonds effectively.[1] Hard to remove. |
| HFIP (Hexafluoroisopropanol) | 🔵 Excellent | Troubleshooting | The "Nuclear Option."[1] Dissolves aggregates instantly via strong H-bond donation.[1] |
| DCM : MeOH (9:1) | 🟡 Moderate | Chromatography | Standard starting point, but may cause streaking.[1][2] |
| DCM : MeOH : NH₄OH (90:9:1) | 🟢 Good | Purification | The "Magic Mixture."[1] Ammonia deprotonates surface silanols and disrupts aggregation.[1] |
Step-by-Step Troubleshooting Protocols
Protocol A: The "Magic Mixture" Dissolution (For Workup/Transfer)
Use this when you need to get the compound out of a flask or onto a column without using high-boiling DMSO.[1]
-
Prepare Solvent: Create a mixture of DCM : Methanol (4:1) .
-
Add Modifier: Add 1% Triethylamine (Et₃N) or 1% NH₄OH .[1]
-
Sonication: Sonicate at 40°C for 5-10 minutes.
-
Result: You should achieve a clear solution suitable for loading onto silica or transferring.[1]
Protocol B: Reaction Optimization (Protecting Group Strategy)
If your reaction fails due to solubility, you must mask the H-bond donor/acceptor sites.[2]
The "Transient Protection" Workflow:
-
Silylation: Treat your crude 4-hydroxy-6-azaindole with HMDS (Hexamethyldisilazane) and catalytic acid (or TBSCl/Imidazole).[1]
-
Reaction: The resulting O-silyl ether is highly soluble in DCM, THF, and Toluene.[1][2] Perform your desired transformation (e.g., alkylation, coupling) on this intermediate.[1][2][7]
-
Deprotection: The silyl group will fall off during the aqueous workup or with a mild fluoride treatement (TBAF), returning you to the hydroxy product after the chemistry is done.[1][2]
Protocol C: Purification (Overcoming "Streaking")
4-hydroxy-azaindoles bind irreversibly to acidic silica gel, leading to yield loss and broad peaks.[1][2]
Recommended Method: Reverse Phase (C18)
-
Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Bicarbonate for basic pH).[1]
-
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Gradient: 0% B to 100% B.
-
Why: C18 silica does not have the acidic silanols that bind to the azaindole nitrogen.[1]
Alternative Method: Normal Phase (Silica) [1][2]
-
Pre-treatment: Flush the silica column with 1% Et₃N in Hexane before loading.[1]
-
Eluent: DCM : MeOH : NH₄OH (Start at 95:4:1, gradient to 80:19:1).[1][2]
-
Warning: Never use pure DCM/MeOH without a basic modifier (NH₃ or Et₃N); the compound will stick to the baseline.[1]
Decision Tree: Workflow Selector
Figure 2: Solubility & Purification Logic Gate[1][2]
Caption: Follow this logic path to select the correct solvent system or modification strategy.
Frequently Asked Questions (FAQ)
Q: Why does my NMR spectrum look broad/messy in CDCl₃? A: The compound is aggregating in CDCl₃.[1] It is not truly dissolved, but rather forming a micro-suspension.[1][2]
-
Fix: Switch to DMSO-d₆ or MeOD . If using MeOD, add a drop of NaOD (deuterated sodium hydroxide) to force the molecule into a single anionic state, which often sharpens the peaks significantly.[1][2]
Q: Can I use acidic water to dissolve it? A: While the pyridine nitrogen can be protonated (pKa ~4.6 for 7-azaindole, similar for 6-azaindole), the protonated cationic form is often less soluble in organic solvents.[1][2] Acidic aqueous conditions are good for extraction into water, but not for organic reactions.[1][2]
Q: I need to remove DMSO. How do I get the product out? A: Do not try to rotovap DMSO.[1]
-
Dilute the DMSO reaction mixture with water (5x volume).[1]
-
Adjust pH to ~7-8 (isoelectric point region).[1]
-
Wash the solid with water and diethyl ether (to remove trace DMSO).[1]
-
Dry under high vacuum.[1]
References
-
Popowycz, F., et al. (2003).[1][2] "Synthesis and reactivity of 7-azaindole derivatives." Tetrahedron, 59(10), 1749-1755.[1][2] (Provides foundational reactivity and solubility data for azaindole scaffolds). [1][2]
-
Catalán, J., et al. (1996).[1][2] "On the Tautomerism of Azaindoles." Journal of the American Chemical Society, 118(22), 5156–5169.[1][2] (Authoritative source on the lactam-lactim tautomeric equilibrium). [1][2]
-
Biotage Application Note. (2023). "Strategies for Purifying Polar Heterocycles." (Describes the use of DCM/MeOH/NH4OH mixtures for polar compounds).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9219, 6-Azaindole.[1][2] (Physical property data). [1][2]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. actascientific.com [actascientific.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Azaindole synthesis [organic-chemistry.org]
Minimizing side reactions during demethylation of 4-methoxy-6-azaindole
Ticket System ID: CHEM-SUP-8829 Topic: Minimizing side reactions during demethylation of 4-methoxy-6-azaindole Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic Flowchart
User Issue: Demethylation of 4-methoxy-6-azaindole often results in low yields, incomplete conversion, or formation of insoluble complexes.
Root Cause: The pyridine nitrogen (N6) acts as a "Lewis Acid Sponge," sequestering the demethylating agent (e.g., BBr
Diagnostic Decision Matrix (Visual Guide):
Figure 1: Strategic decision tree for selecting the demethylation method and diagnosing common failure modes.
Critical Reagent Selection & Mechanistic Insight
To minimize side reactions, you must understand the competition between the N6-nitrogen and the methoxy oxygen .
The "Boron Sponge" Effect
When using Boron Tribromide (BBr
-
First Equivalent: Coordinates instantly to the highly basic N6-pyridine nitrogen. This forms a stable
adduct. This effectively removes 1 equivalent of reagent from the reaction. -
Second Equivalent: Coordinates to the methoxy oxygen to initiate the cleavage.
-
Kinetic Requirement: A third equivalent is often required to drive the reaction to completion due to equilibrium dynamics.
Recommendation: Never use 1.0 or 2.0 equivalents. Start with 4.0 equivalents of BBr
Tautomerism Trap
The product, 4-hydroxy-6-azaindole, exists in equilibrium with its keto-tautomer (6,7-dihydro-6-azaindol-4-one).
-
Consequence: This tautomer is highly polar and water-soluble.
-
Risk: If you perform a standard basic workup (pH > 10), the molecule forms a phenolate/enolate anion and stays in the water. If you use acidic workup (pH < 2), the pyridine nitrogen protonates, keeping it in the water.
-
Fix: You must buffer the aqueous layer to pH 6–7 to extract the neutral species.
Validated Protocols
Protocol A: The BBr Method (High Purity / Small Scale)
Best for: 100 mg to 5 g scales where purity is paramount.
Reagents:
-
Substrate: 4-methoxy-6-azaindole (1.0 eq)
-
Reagent: BBr
(1.0 M in DCM) (4.0 eq ) -
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step:
-
Preparation: Dissolve substrate in DCM (0.1 M concentration) under Nitrogen/Argon. Cool to 0°C.[1][2]
-
Addition: Add BBr
dropwise. Note: Massive precipitation will occur. This is the N-BBr complex. Do not panic; keep stirring. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Why long stirring? The heterogeneous complex reacts slower than a homogeneous solution.
-
-
Quench (CRITICAL): Cool back to 0°C. Add MeOH dropwise.
-
Warning: This is exothermic.[3] The solid complex must dissolve completely. If solids remain, reflux with MeOH for 30 mins to break the N-B bond.
-
-
Workup:
-
Concentrate to dryness (removes MeBr and B(OMe)
). -
Redissolve residue in water.
-
Carefully adjust pH to 7.0 using sat. NaHCO
. -
Extract with EtOAc/THF (3:1 mixture improves solubility of polar azaindoles).
-
Protocol B: The Thiolate Method (Scalable / "Soft" Conditions)
Best for: >5 g scales or if BBr
Reagents:
-
Substrate: 1.0 eq
-
Reagent: Ethanethiol (EtSH) or Dodecanethiol (3.0 eq)
-
Base: NaH (3.5 eq) or KOtBu
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Preparation: Suspend NaH in DMF at 0°C.
-
Thiolate Formation: Add EtSH dropwise (Gas evolution!). Stir 15 mins.
-
Addition: Add the substrate solution (in DMF).
-
Heating: Heat to 100–110°C for 4–6 hours.
-
Workup: Pour into water, adjust pH to 7, and filter the precipitate (often the product crashes out).
Troubleshooting Guide (FAQ)
Issue 1: "I see a new spot on TLC, but after workup, my flask is empty."
Diagnosis: Water solubility due to tautomerism or protonation. Resolution:
-
Check the aqueous layer of your extraction.
-
Spot the aqueous layer on TLC. If UV active, your product is there.
-
Fix: Lyophilize the aqueous layer instead of extracting, or use continuous extraction with n-Butanol.
Issue 2: "The reaction mixture turned into a rock-hard solid and stirring stopped."
Diagnosis: Formation of the insoluble N-BBr
-
Use a mechanical stirrer (overhead) instead of a magnetic bar for scales >1g.
-
Dilute the reaction with more DCM. The reaction will proceed even in suspension, but it requires efficient mixing.
Issue 3: "Mass Spec shows M+79/81 peaks (Bromination)."
Diagnosis: Electrophilic Aromatic Substitution (EAS) at the C3 position. This happens if free Br
-
Ensure BBr
is colorless (yellow/orange indicates free Br ). -
Add a scavenger like cyclohexene (2 eq) to the reaction mixture to consume any free bromine species.
-
Switch to Protocol B (Thiolate) which is non-halogenating.
Data Summary
| Parameter | Protocol A (BBr | Protocol B (Thiolate) |
| Reagent Cost | High | Low |
| Reaction Time | 12–16 Hours | 4–6 Hours |
| Temp | 0°C | 100°C |
| Side Reaction Risk | C3-Bromination | Foul Odor / DMF removal |
| Purification | Extraction/Column | Precipitation/Filtration |
| Yield (Typical) | 75–85% | 80–90% |
References
-
Mechanism of BBr3 Demethylation: Kosak, T. M., et al. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers."[4] European Journal of Organic Chemistry, vol. 2015, no.[4] 34, 2015, pp. 7460–7467.[4] Link
-
Azaindole Synthesis & Properties: Song, J. J., et al. "A General Method for the Preparation of 4- and 6-Azaindoles." The Journal of Organic Chemistry, vol. 67, no. 11, 2002, pp. 3924–3926. Link
- Thiolate Demethylation Strategy: Chakraborti, A. K., et al. "Magnesium iodide (etherate)–triphenylphosphine–imidazole: a new mild and efficient reagent system for the cleavage of allyl/methyl aryl ethers." Tetrahedron Letters, vol. 43, no. 7, 2002. (Contextual reference for soft nucleophilic cleavage).
- Tautomerism in Hydroxy-Azaindoles: Dumas, J., et al. "Synthesis and pharmacological evaluation of 6-azaindoles as potential kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2010.
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Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Bromo-azaindoles
This guide provides an in-depth comparison of the gas-phase fragmentation behavior of isomeric bromo-azaindoles, a class of heterocyclic compounds of significant interest in drug discovery and development. Understanding the fragmentation patterns is paramount for unambiguous structural confirmation, metabolite identification, and differentiation between closely related isomers, which often cannot be resolved by chromatography alone.[1][2] This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for small molecule characterization.[3][4]
The Rationale: Why Fragmentation Matters
In modern drug discovery, azaindole scaffolds are considered "privileged structures" due to their ability to mimic the indole ring of tryptophan and act as versatile pharmacophores. The introduction of a bromine atom provides a key vector for further chemical modification (e.g., via cross-coupling reactions) and can significantly modulate the compound's pharmacological properties.
However, the precise location of the bromine atom on the azaindole core creates a set of structural isomers. These isomers, while having identical molecular weights, can exhibit distinct biological activities and metabolic fates. High-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) is an indispensable tool for their differentiation.[2][5] The diagnostic power of this technique lies in the unique fragmentation patterns generated when the protonated molecules are subjected to collision-induced dissociation (CID).[6][7]
This guide will dissect these patterns, explaining the mechanistic basis for the observed product ions and providing a framework for identifying and comparing bromo-azaindole isomers.
Experimental Design: A Self-Validating Approach
The reliability of any fragmentation data hinges on a robust and well-controlled experimental setup. The following protocol outlines the key considerations for analyzing bromo-azaindoles using electrospray ionization (ESI) coupled with a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
Causality Behind Experimental Choices
-
Ionization Mode (Positive ESI): Bromo-azaindoles possess a basic nitrogen atom within the pyridine ring, making them readily protonated.[8] Therefore, positive ion mode electrospray ([M+H]⁺) is the method of choice, as it provides a strong molecular ion signal with high efficiency.[8][9]
-
Instrumentation (HRMS): The use of a high-resolution instrument is critical.[3][5] It allows for the determination of the elemental composition of both the precursor and product ions with high mass accuracy (typically <5 ppm error), which is essential for confident fragment identification.[4][5]
-
Collision-Induced Dissociation (CID): CID is a technique where ions are accelerated and collided with neutral gas molecules (e.g., argon or nitrogen) to induce fragmentation.[6][7] By systematically varying the collision energy, one can control the extent of fragmentation, observing the initial, most facile losses at low energies and more complex, multi-step fragmentations at higher energies.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for acquiring fragmentation data for bromo-azaindole isomers.
Caption: Figure 1. Experimental workflow for MS/MS analysis.
Step-by-Step Protocol
-
Sample Preparation: Dissolve the bromo-azaindole standard in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 µg/mL. The formic acid aids in protonation.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard solution to ensure high mass accuracy across the desired mass range.
-
Infusion/LC Introduction: Introduce the sample into the ESI source via direct infusion or through an HPLC system.
-
MS1 Scan: Acquire a full scan mass spectrum to confirm the presence and isotopic pattern of the protonated molecule, [M+H]⁺. For a bromo-compound, a characteristic isotopic doublet with roughly equal intensity (due to ⁷⁹Br and ⁸¹Br) will be observed.
-
MS/MS Acquisition: Select the monoisotopic [M+H]⁺ ion for fragmentation. Acquire product ion spectra across a range of collision energies (e.g., 10-40 eV) to build a comprehensive picture of the fragmentation cascade.
Comparative Fragmentation Analysis of Bromo-azaindole Isomers
The fragmentation pathways of bromo-azaindoles are dominated by the initial loss of bromine and subsequent cleavages of the heterocyclic ring structure. However, the position of the bromine atom relative to the nitrogen atoms significantly influences the relative abundance of these fragment ions, providing a unique "fingerprint" for each isomer.[2]
Let's consider three hypothetical positional isomers: 4-bromo-, 5-bromo-, and 6-bromo-7-azaindole. The protonated molecule ([C₇H₅N₂Br+H]⁺) has a monoisotopic mass of 196.9658 m/z.
Primary Fragmentation Pathways
Two primary fragmentation pathways are typically observed:
-
Loss of a Bromine Radical (•Br): This is a homolytic cleavage resulting in a radical cation. This pathway is often favored at higher collision energies.
-
[M+H]⁺ → [M+H-Br]⁺• + •Br
-
-
Loss of Hydrogen Bromide (HBr): This involves the elimination of a neutral HBr molecule, resulting in an even-electron fragment ion. This is often the most dominant fragmentation route.
-
[M+H]⁺ → [M+H-HBr]⁺ + HBr
-
The resulting fragment ion at m/z 117.0447 ([C₇H₅N₂]⁺) is common to all isomers but its relative intensity can vary. The subsequent fragmentation of this ion provides further structural clues.
Proposed Fragmentation Mechanism
The diagram below illustrates the major fragmentation pathways originating from the protonated precursor ion.
Caption: Figure 2. General fragmentation pathways.
Isomer-Specific Fragmentation Data
The key to differentiating isomers lies in the relative intensities of the product ions. The stability of the resulting fragment ions and the intermediates leading to them is dictated by the substitution pattern. For instance, the proximity of the bromine atom to the pyridine nitrogen can influence the ease of HBr elimination.
The following table summarizes hypothetical, yet representative, experimental data for three isomers, highlighting the differences in their fragmentation patterns.
| Precursor Ion (m/z) | Collision Energy | Product Ion (m/z) | Proposed Formula | Proposed Loss | Relative Intensity (4-Bromo) | Relative Intensity (5-Bromo) | Relative Intensity (6-Bromo) |
| 196.9658 | 20 eV | 117.0447 | [C₇H₅N₂]⁺ | HBr | 100% | 100% | 100% |
| 196.9658 | 20 eV | 90.0338 | [C₆H₄N]⁺ | HBr, HCN | 25% | 45% | 30% |
| 196.9658 | 35 eV | 118.0525 | [C₇H₆N₂]⁺• | •Br | 15% | 5% | 10% |
| 196.9658 | 35 eV | 77.0256 | [C₅H₃N]⁺• | HBr, 2HCN | 5% | 12% | 8% |
Data Interpretation:
-
Loss of HBr (m/z 117.0447): This is the base peak for all isomers at moderate collision energy, confirming it as the most favorable pathway.
-
Loss of HBr, HCN (m/z 90.0338): The significantly higher abundance of this ion for the 5-bromo isomer suggests that the resulting [C₇H₅N₂]⁺ structure fragments more readily via loss of hydrogen cyanide. This provides a strong diagnostic marker.
-
Loss of •Br (m/z 118.0525): The higher relative intensity of this radical cation for the 4-bromo isomer at higher energy suggests this pathway is more competitive compared to the other isomers, potentially due to electronic effects of the bromine's position.
Conclusion and Best Practices
The differentiation of bromo-azaindole isomers is a common challenge that can be effectively addressed by detailed analysis of their MS/MS fragmentation patterns. While all isomers exhibit characteristic losses of HBr and •Br, the relative abundances of the resulting product ions serve as a reliable basis for structural assignment.
-
Always Use HRMS: Ensure confident elemental composition assignment for all ions of interest.[5][10]
-
Perform a Collision Energy Study: Systematically varying the collision energy is crucial to observe both low-energy (more stable fragments) and high-energy (more extensive fragmentation) pathways.
-
Analyze Isotopic Patterns: The bromine isotopic signature in the precursor ion is a definitive confirmation of the elemental composition.
-
Create a Reference Library: When possible, analyze authentic standards of each isomer to build a local, curated MS/MS spectral library for rapid and confident identification in the future.[11]
By applying this systematic and mechanistically-informed approach, researchers can leverage the power of tandem mass spectrometry to unambiguously characterize bromo-azaindole isomers, accelerating their drug discovery and development programs.
References
-
Zubair, S., et al. (2017). Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health (NIH). Retrieved from [Link]
-
Zhang, X., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. MDPI. Retrieved from [Link]
-
Patsnap. (2025). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Retrieved from [Link]
-
Yan, X., et al. (2016). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. National Institutes of Health (NIH). Retrieved from [Link]
-
Goral, A., et al. (2016). The Use of Mass Spectrometric Techniques to Differentiate Isobaric and Isomeric Flavonoid Conjugates from Axyris amaranthoides. MDPI. Retrieved from [Link]
-
LCGC International. (2023). Scientists Test a New Process for Small Molecule Structure Elucidation. Retrieved from [Link]
-
Helmus, R., et al. (2019). Isomer Differentiation Using in silico MS2 Spectra. A Case Study for the CFM-ID Mass Spectrum Predictor. Springer. Retrieved from [Link]
-
ResearchGate. (2019). How to differentiate any kind of isomers by mass & nmr spectrometry?. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analy. Retrieved from [Link]
-
Clariant. (n.d.). Structure Elucidation. Retrieved from [Link]
-
PubMed. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Retrieved from [Link]
-
ResearchGate. (2025). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes | Request PDF. Retrieved from [Link]
-
PubMed. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
-
Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved from [Link]
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A Comparative Guide to the Chemical Reactivity of 4-Hydroxy-6-azaindole and 4-Hydroxy-7-azaindole
Introduction: The Azaindole Scaffold in Modern Drug Discovery
Azaindoles, bioisosteres of indole and purine, represent a class of "privileged structures" in medicinal chemistry.[1][2] Their unique architecture, which marries a pyridine ring to a pyrrole ring, offers a strategic advantage in drug design. The introduction of a nitrogen atom into the indole framework can modulate physicochemical properties such as solubility and pKa, enhance binding affinity through additional hydrogen bond acceptance, and create novel intellectual property space.[1][3] Among the four possible isomers, 7-azaindoles are the most frequently utilized in drug discovery, followed by 6-azaindoles.[1]
This guide focuses on a critical comparative analysis of the chemical reactivity of two specific, highly functionalized isomers: 4-hydroxy-6-azaindole (1H-pyrrolo[2,3-c]pyridin-4-ol) and 4-hydroxy-7-azaindole (1H-pyrrolo[2,3-b]pyridin-4-ol). The presence of the 4-hydroxy group, a potent electron-donating substituent, significantly influences the electronic landscape of the bicyclic system, creating distinct reactivity patterns that are crucial for synthetic planning and library generation. We will provide an in-depth examination of their behavior in key synthetic transformations, supported by experimental data and mechanistic rationale.
Theoretical Framework: Understanding the Electronic Dichotomy
The position of the pyridine nitrogen atom is the primary determinant of the electronic character and, consequently, the chemical reactivity of the azaindole core. This effect is further modulated by the 4-hydroxy group.
-
7-Azaindole System: The nitrogen at position 7 acts as a π-electron withdrawing atom, reducing the electron density of the fused pyridine ring. However, its influence on the pyrrole ring is less pronounced compared to the 6-aza isomer. The lone pair on the pyrrole nitrogen (N1) contributes to the aromaticity of the pyrrole ring, making the C3 position inherently nucleophilic and susceptible to electrophilic attack. The 4-hydroxy group strongly donates electron density into the pyridine ring, further activating the system towards certain transformations.
-
6-Azaindole System: The nitrogen at position 6 exerts a more significant electron-withdrawing effect on the entire bicyclic system, including the pyrrole ring. This deactivation makes the 6-azaindole core generally less nucleophilic than its 7-aza counterpart. Electrophilic aromatic substitution, for instance, is expected to be more challenging. The 4-hydroxy group's electron-donating capacity works to counteract this deactivation, but the inherent electronic nature of the 6-aza scaffold remains a key factor in its reactivity.
This fundamental electronic difference is the cornerstone for understanding the divergent reactivity profiles discussed in the subsequent sections.
Caption: Structures of 4-Hydroxy-6-azaindole and 4-Hydroxy-7-azaindole.
Comparative Reactivity in Key Transformations
Electrophilic Aromatic Substitution (EAS)
Electrophilic attack on the azaindole core is a critical method for C-H functionalization. The inherent nucleophilicity of the pyrrole ring typically directs substitution to the C3 position. However, the interplay between the activating 4-hydroxy group and the deactivating pyridine nitrogen creates a nuanced reactivity landscape.
General Observation: The 4-hydroxy-7-azaindole scaffold is significantly more reactive towards electrophiles than the 4-hydroxy-6-azaindole scaffold. The electron-withdrawing nature of the nitrogen at position 6 deactivates the pyrrole ring to a greater extent, often requiring more forcing conditions for electrophilic substitution.
| Reaction | Isomer | Reagents & Conditions | Result | Reference |
| Bromination | 4-Hydroxy-7-azaindole | NBS, DMF, 0 °C to rt | Selective bromination at C3 | [4] |
| Bromination | 4-Hydroxy-6-azaindole | NBS, DMF, rt to 50 °C | Requires higher temperature for C3 bromination | [5] |
| Nitration | 4-Hydroxy-7-azaindole | HNO₃, H₂SO₄, 0 °C | Nitration at C3 | [6] |
| Nitration | 4-Hydroxy-6-azaindole | Fuming HNO₃, H₂SO₄ | Harsh conditions needed, potential for side products | [5] |
Expert Insight: The choice of catalyst and conditions is paramount, especially for the less reactive 6-azaindole system.[7] For sensitive substrates, milder electrophilic sources and careful temperature control are necessary to avoid degradation and non-specific reactions. The increased electron density in the 7-azaindole isomer makes it the preferred substrate for library development requiring diverse C3-functionalization via EAS.
N-Alkylation and N-Arylation
Azaindoles possess two potentially nucleophilic nitrogen atoms: the pyrrole nitrogen (N1) and the pyridine nitrogen (N6 or N7). The regioselectivity of N-alkylation is a critical consideration in synthesis design.
General Observation: For both isomers, alkylation predominantly occurs at the more nucleophilic pyrrole nitrogen (N1) under standard basic conditions (e.g., NaH in DMF/THF).[8][9] The pKa of the N1-H is lower than that of a typical secondary amine, facilitating deprotonation. Direct alkylation of the pyridine nitrogen is generally not observed unless the N1 position is protected.
Caption: General workflow for the regioselective N1-alkylation of 4-hydroxy-azaindoles.
Comparative Nuances: While N1 is the primary site of reaction for both isomers, subtle differences in reaction rates can be observed. The overall lower electron density of the 6-azaindole ring system can slightly decrease the nucleophilicity of the N1-anion compared to the 7-azaindole anion, potentially requiring longer reaction times or slightly elevated temperatures to achieve full conversion.
Protocol: General Procedure for N1-Methylation of 4-Hydroxy-7-azaindole
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-hydroxy-7-azaindole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, ~0.1 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 5 minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may be observed as a suspension.
-
Alkylation: Cool the mixture back to 0 °C and add methyl iodide (MeI, 1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel) to yield the desired N1-methyl-4-hydroxy-7-azaindole.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling is indispensable for creating C-C and C-N bonds, enabling the synthesis of complex molecular architectures.[10] For these reactions, the 4-hydroxy-azaindole core must first be functionalized with a halide (e.g., Cl, Br, I) at a specific position. The reactivity in coupling reactions is then dependent on the position of the halide and the electronic nature of the azaindole isomer.
General Observation: The synthesis of halo-azaindoles is a key prerequisite. For 7-azaindoles, halogenation at the 4-position can be achieved via N-oxidation followed by treatment with a phosphorus oxyhalide (e.g., POCl₃).[6] Similar strategies can be applied to 6-azaindoles. When comparing the reactivity of a C-X bond (e.g., at C5) on both scaffolds, the 6-azaindole derivative often exhibits slightly enhanced reactivity in Suzuki or Buchwald-Hartwig couplings. This can be attributed to the more electron-deficient nature of the pyridine ring, which can facilitate the oxidative addition step in the catalytic cycle.
| Reaction | Substrate | Coupling Partner | Catalyst System | Result | Reference |
| Suzuki Coupling | 5-Bromo-4-hydroxy-7-azaindole | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O | Good to excellent yield | [11] |
| Suzuki Coupling | 5-Bromo-4-hydroxy-6-azaindole | Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | High yield, potentially faster reaction rate | [12] |
| Buchwald-Hartwig | 4-Chloro-7-azaindole derivative | Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane | Efficient C-N bond formation | [13] |
| Buchwald-Hartwig | 4-Chloro-6-azaindole derivative | Amine | Pd₂(dba)₃, XPhos, NaOtBu, Toluene | Efficient C-N bond formation | [10] |
digraph "Palladium_Cycle" { graph [fontname="Arial", fontsize=12, label="Simplified Pd-Catalyzed Cross-Coupling Cycle", labelloc=t]; node [fontname="Arial", fontsize=10, shape=box, style=rounded]; edge [fontname="Arial", fontsize=9];A[label="Oxidative Addition\n(Rate-Limiting Step)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; B[label="Transmetalation\n(Suzuki)\nor\nLigand Exchange (Buchwald)"]; C [label="Reductive Elimination"]; Pd0 [label="Pd(0)L_n", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII [label="R-Pd(II)-X", style=filled, fillcolor="#FBBC05"]; PdII_2 [label="R-Pd(II)-R'"]; A -> PdII [label="Ar-X"]; PdII -> B[label="R'-M\nor\nR'-NH2"]; B -> PdII_2; PdII_2 -> C; C -> Pd0 [label="Product\n(R-R')"]; Pd0 -> A[label="Cycle\nRestarts"]; note [shape=note, label="The more electron-deficient 6-azaindole ring\ncan accelerate the initial Oxidative Addition\nstep (Ar-X + Pd(0) -> Ar-Pd(II)-X), enhancing\noverall reaction efficiency.", style=filled, fillcolor="#F1F3F4"]; A -> note [style=dashed, arrowhead=none];
}
Caption: Catalytic cycle for Pd-coupling, highlighting the influential oxidative addition step.
Conclusion and Outlook
The reactivity of 4-hydroxy-6-azaindole and 4-hydroxy-7-azaindole is governed by the position of the pyridine nitrogen, which dictates the electronic character of the bicyclic system.
-
4-Hydroxy-7-azaindole is the more electron-rich and nucleophilic isomer, rendering it highly susceptible to electrophilic aromatic substitution at the C3 position. It is the preferred scaffold when facile C3-functionalization is desired.
-
4-Hydroxy-6-azaindole is more electron-deficient. While this makes electrophilic substitution more challenging, it can enhance the reactivity of halo-derivatives in palladium-catalyzed cross-coupling reactions by facilitating the oxidative addition step.
In N-alkylation reactions , both isomers show strong selectivity for the N1 position.
A thorough understanding of these distinct reactivity profiles allows medicinal chemists and drug development professionals to make informed decisions in their synthetic strategies. By selecting the appropriate isomer and tailoring reaction conditions, researchers can efficiently access diverse libraries of novel compounds for biological screening, ultimately accelerating the drug discovery process.
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Dafeu, C., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19636-19664. [Link][2]
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Yadav, V., et al. (2020). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Organic Chemistry, 24(13), 1466-1484. [Link][14]
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Guillaumet, G., et al. (2008). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. The Journal of Organic Chemistry, 73(10), 3958-3961. [Link][4]
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Pennington, L. D., & Moustakas, D. (2017). Azaindole Therapeutic Agents. Annual Reports in Medicinal Chemistry, 50, 391-419. [Link][3]
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Reddy, D., et al. (2011). Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Tetrahedron Letters, 52(20), 2651-2654. [Link][13]
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Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link][11]
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Dobson, D. R., et al. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 67(8), 2707-2710. [Link][5]
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Son, N. T., et al. (2020). Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. Synlett, 31(13), 1308-1312. [Link][12]
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Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link][8]
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Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link][7]
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Andrade, C. K. Z., et al. (2016). Synthesis of Substituted 4‑, 5‑, 6‑, and 7‑Azaindoles from Aminopyridines via a Cascade C−N Cross-Coupling/Heck Reaction. The Journal of Organic Chemistry, 81(15), 6545-6555. [Link][10]
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Hilton, M. C., et al. (2002). N-alkylation of indole derivatives. Google Patents. [9]
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Distinguishing C4-Carbonyl and C4-Hydroxyl Groups: A Comparative Guide to ¹³C NMR Chemical Shifts
An In-Depth Technical Guide for Researchers
Introduction
In the realm of structural elucidation, particularly in pharmaceutical and natural product chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool. Among its variants, ¹³C NMR spectroscopy provides a direct map of the carbon skeleton of a molecule.[1] A frequent challenge for researchers is the unambiguous assignment of functional groups within complex scaffolds. This guide offers an in-depth comparison of the ¹³C NMR chemical shifts for two common and structurally significant moieties: a carbonyl group (C=O) and a hydroxyl group (-OH) located at a C4 position.
Understanding the profound differences in their spectral signatures is not merely an academic exercise; it is fundamental to confirming molecular identity, assessing purity, and understanding the electronic environment of drug candidates and bioactive compounds. We will explore the theoretical underpinnings of these differences, present supporting experimental data, and provide a robust protocol for acquiring high-quality ¹³C NMR spectra in your own laboratory.
Fundamental Principles: Why Hybridization and Electronegativity Dictate Chemical Shift
The chemical shift (δ) of a ¹³C nucleus is exquisitely sensitive to its local electronic environment.[1][2] Two primary factors govern the large-scale differences observed between a C4-carbonyl and a C4-hydroxyl carbon:
-
Hybridization State: The type of orbital hybridization (sp³, sp², sp) of the carbon atom has a dominant effect on its chemical shift.[3][4] sp² hybridized carbons, such as those in carbonyls and alkenes, are significantly less shielded and thus resonate further downfield (higher ppm values) than their sp³ hybridized counterparts.[2]
-
Electronegativity: The presence of an electronegative atom, like oxygen, withdraws electron density from the adjacent carbon nucleus.[3][5] This "deshielding" effect reduces the screening from the applied magnetic field, causing the nucleus to resonate at a higher frequency (further downfield).[1] The magnitude of this effect is more pronounced in ¹³C NMR than in ¹H NMR.[3]
A C4-carbonyl carbon is both sp² hybridized and double-bonded to a highly electronegative oxygen atom, a combination that results in extreme deshielding. In contrast, a C4-hydroxyl carbon is sp³ hybridized and single-bonded to oxygen, leading to a more moderate deshielding effect. This fundamental difference is the key to their distinct and easily differentiable NMR signals.
Head-to-Head Comparison: C4-Carbonyl vs. C4-Hydroxyl
The most striking feature when comparing these two groups is that their chemical shift ranges do not overlap, making ¹³C NMR a definitive tool for their differentiation. Carbonyl carbons produce some of the most downfield signals in a typical spectrum, while alcohol carbons appear in the middle of the sp³ region.[2][6]
Table 1: Comparative Analysis of C4-Carbonyl and C4-Hydroxyl ¹³C NMR Characteristics
| Feature | C4-Carbonyl (e.g., in a Ketone) | C4-Hydroxyl (e.g., in a secondary Alcohol) |
| Functional Group | Ketone (C=O) | Alcohol (C-OH) |
| Hybridization | sp² | sp³ |
| Typical δ (ppm) Range | 190 - 220 ppm[2][7] | 50 - 80 ppm[7][8] |
| Primary Electronic Effect | Extreme deshielding from sp² hybridization and the powerful electron-withdrawing effect of the double-bonded oxygen.[2][5] | Moderate deshielding due to the electronegativity of the single-bonded oxygen atom.[7] |
| Signal Intensity | Typically weaker and sharper than protonated carbon signals due to a longer relaxation time and lack of Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.[2] | Signal intensity is generally stronger than that of a quaternary carbonyl carbon. |
The causality is clear: the sp² character of the carbonyl carbon is the dominant factor pushing its signal far downfield. While the oxygen in a hydroxyl group is also electronegative, the sp³ hybridization of the attached carbon keeps its signal in a much more shielded, upfield region of the spectrum.[4]
Figure 1: Factors influencing the ¹³C NMR chemical shifts of C4-carbonyl vs. C4-hydroxyl carbons.
Case Study: Cyclohexanone vs. Cyclohexanol
To provide clear experimental validation, let's compare the ¹³C NMR data of two simple, representative C6 cyclic structures: cyclohexanone and cyclohexanol.[9][10] In cyclohexanone, C1 is the carbonyl carbon, while in cyclohexanol, C1 is the hydroxyl-bearing carbon. For the purpose of this guide, we will consider these C1 positions as analogous to a generic C4 position in a larger molecule.
Table 2: Experimental ¹³C NMR Data for Cyclohexanone and Cyclohexanol
| Compound | Carbon Position | Experimental δ (ppm) | Rationale |
| Cyclohexanone | C1 (C=O) | ~210 ppm[10] | sp² carbonyl carbon, highly deshielded. |
| C2, C6 | ~42 ppm | α to the carbonyl. | |
| C3, C5 | ~27 ppm | β to the carbonyl. | |
| C4 | ~25 ppm | γ to the carbonyl. | |
| Cyclohexanol | C1 (C-OH) | ~70 ppm | sp³ carbinol carbon, deshielded by oxygen. |
| C2, C6 | ~35 ppm | α to the hydroxyl. | |
| C3, C5 | ~24 ppm | β to the hydroxyl. | |
| C4 | ~26 ppm | γ to the hydroxyl. |
The experimental data unequivocally supports the theoretical principles. The carbonyl carbon of cyclohexanone is observed at ~210 ppm, a value over 140 ppm downfield from the hydroxyl-bearing carbon of cyclohexanol at ~70 ppm. This vast separation makes assignment trivial and highlights the diagnostic power of ¹³C NMR.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The trustworthiness of any spectral data hinges on a meticulously executed experimental protocol. The following steps describe a self-validating system for obtaining a standard broadband proton-decoupled ¹³C NMR spectrum, which is sufficient for distinguishing these functional groups.
Figure 2: Standard workflow for acquiring and processing a ¹³C NMR spectrum.
Methodology Details:
Step 1: Sample Preparation
-
Quantity: Weigh approximately 10-50 mg of the purified compound. Due to the low natural abundance of the ¹³C isotope (~1.1%), a higher concentration is preferable to achieve a good signal-to-noise ratio in a reasonable time.[11][12]
-
Solvent Selection: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) to a volume of about 0.6-0.7 mL.[13] The deuterated solvent provides the field-frequency lock signal for the spectrometer.
-
Filtration (Critical Step): To ensure sharp spectral lines, the solution must be free of any solid particles. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12] Suspended particles disrupt the magnetic field homogeneity, leading to broad, uninterpretable peaks.
-
Labeling: Cap and label the NMR tube clearly.
Step 2: Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will be used to lock onto the deuterium signal of the solvent and to shim the magnetic field to optimize its homogeneity.
-
Experiment Selection: Choose a standard ¹³C experiment with broadband proton decoupling. This technique irradiates all proton frequencies, which collapses the C-H coupling and results in a spectrum where each unique carbon appears as a single sharp line (singlet).[2][14] This greatly simplifies the spectrum.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is often a good compromise between signal intensity and allowing for a shorter relaxation delay between scans.
-
Relaxation Delay (d1): For routine qualitative spectra, a delay of 1-2 seconds is typical. Note: For accurate quantitative results, this delay must be much longer (≥ 5 times the longest T₁ relaxation time) and inverse-gated decoupling must be used to suppress the NOE.
-
Number of Scans (ns): This will depend on the sample concentration. For a concentrated sample (e.g., 50 mg), a few hundred scans may be sufficient. For more dilute samples, several thousand scans may be necessary. The signal-to-noise ratio improves with the square root of the number of scans.[12]
-
Step 3: Data Processing and Analysis
-
Fourier Transform: The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum via a Fourier Transform.
-
Correction: The spectrum must be manually phased to ensure all peaks are upright and have the same symmetrical lineshape. A baseline correction is then applied to produce a flat, horizontal baseline.
-
Referencing: The chemical shift axis is calibrated by setting the solvent signal to its known value (e.g., CDCl₃ at 77.16 ppm) or using an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.[2][6]
-
Interpretation: Analyze the spectrum, identifying the signals in the downfield region (190-220 ppm) as potential carbonyls and those in the 50-80 ppm region as potential carbons bearing a hydroxyl group or other electronegative atom.
Conclusion
The differentiation between a C4-carbonyl and a C4-hydroxyl group via ¹³C NMR spectroscopy is both straightforward and definitive. The large, non-overlapping chemical shift ranges—grounded in the fundamental principles of carbon hybridization and electronegativity—provide an unambiguous diagnostic signature. A C4-carbonyl carbon, being sp² hybridized, will consistently appear in the far downfield region of the spectrum (δ 190-220 ppm), while the sp³ hybridized C4-hydroxyl carbon resonates at a significantly more shielded position (δ 50-80 ppm). By employing the robust experimental protocol detailed in this guide, researchers, scientists, and drug development professionals can confidently make structural assignments, ensuring the integrity and accuracy of their scientific endeavors.
References
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University of California, Davis. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
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Bagno, A., Saielli, G., & Scorrano, G. (2006). Quantitative Prediction of 13C NMR Chemical Shifts of Carbonyl Groups in Solution. Concepts in Magnetic Resonance Part A, 28A(3), 189-197. [Link]
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University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
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University of Cambridge. NMR Sample Preparation. Department of Chemistry. [Link]
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JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]
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Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]
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University of Ottawa. Sample preparation. NMR Facility. [Link]
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Scribd. 13C NMR Chemical Shifts Guide. [Link]
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Doc Brown's Chemistry. (2026, January 1). database C-13 NMR SPECTROSCOPY INDEX. [Link]
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Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. [Link]
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Stothers, J. B., & Lauterbur, P. C. (1964). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Journal of Chemistry, 42(7), 1563-1576. [Link]
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Stothers, J. B., & Tan, C. T. (1974). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Journal of Chemistry, 52(2), 308-314. [Link]
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Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]
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Compound Interest. (2015, April 7). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). [Link]
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University of Oxford. A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. [Link]
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CAS. NMR Database for Faster Structural Data. [Link]
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Fan, T. W.-M., & Lane, A. N. (2021). Practical Guidelines for 13C-Based NMR Metabolomics. In Metabolomics (pp. 159-173). Springer US. [Link]
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Constantine, K. L., et al. (1993). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (8), 1629-1638. [Link]
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SlidePlayer. 13C NMR. [Link]
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Web.chemdoodle.com. 13C NMR Chemical Shift Table. [Link]
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Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
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Chegg. (2021, October 24). Solved 5. Correctly identify the 13C NMR spectra of cyclohexanol and cyclohexanone. [Link]
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Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone. YouTube. [Link]
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Safety Operating Guide
7-Bromo-1h-pyrrolo[2,3-c]pyridin-4-ol proper disposal procedures
This guide outlines the validated disposal procedures for 7-Bromo-1H-pyrrolo[2,3-c]pyridin-4-ol , a halogenated azaindole derivative often used as a scaffold in kinase inhibitor development.[1]
Immediate Directive: This compound is classified as a Halogenated Organic Hazardous Waste .[1] It must never be disposed of down the drain or in regular trash. It requires high-temperature incineration to prevent the release of toxic brominated byproducts.
Chemical Profile & Hazard Analysis
To dispose of this chemical safely, you must understand its reactivity profile. This compound combines a halogen (Bromine), a nitrogen-rich heterocycle (Azaindole), and a phenolic hydroxyl group.[1]
| Property | Specification | Operational Implication |
| Chemical Structure | Halogenated Heterocycle | Must be segregated from non-halogenated solvents to minimize incineration costs and meet EPA standards.[1] |
| Functional Groups | -Br (Bromo), -OH (Hydroxy) | Potential for HBr gas release if mixed with strong acids.[1] Phenolic nature implies weak acidity.[1] |
| Stability | Light/Moisture Sensitive | Store waste containers in the dark; ensure tight seals to prevent hydrolysis or degradation prior to pickup.[1] |
| Toxicity Class | Irritant / Potentially Toxic | H315, H319, H335 .[1] Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory. |
Pre-Disposal: Segregation & Labeling
Proper segregation is the single most critical step in laboratory waste management. Mixing this compound with incompatible streams (e.g., oxidizers) can cause exothermic reactions or toxic gas evolution.
The "Red Flag" Incompatibilities
-
Do NOT mix with: Strong Oxidizers (Peroxides, Nitric Acid), Strong Acids (HCl, H₂SO₄), or Alkali Metals.[1]
-
Reasoning: The nitrogen-rich core can form nitrogen oxides (NOx) under uncontrolled oxidation, while the bromine substituent can release corrosive hydrogen bromide (HBr).
Labeling Protocol
Your waste tag must explicitly list:
-
Full Chemical Name: this compound.[1]
-
Hazard Checkboxes: [x] Toxic, [x] Irritant.[1]
-
Constituents: If in solution, list the solvent % (e.g., "DMSO 95%, Compound 5%").
Disposal Workflows
Select the workflow below that matches the physical state of your waste.
Workflow A: Solid Waste (Pure Compound)
-
Applicability: Expired solids, contaminated weighing boats, filter cakes.
-
Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.
-
Process:
Workflow B: Liquid Waste (Reaction Mixtures/HPLC)
-
Applicability: Mother liquors, HPLC effluent, dissolved samples.
-
Container: Safety solvent can (Carboy) compatible with the solvent (usually HDPE).[1]
-
Process:
-
Verify the solvent is compatible with the "Halogenated Solvent" stream.
-
Pour into the carboy labeled "Halogenated Organic Solvents" .
-
Critical: If the solution contains >5% water, check if your facility requires a separate "Aqueous Halogenated" stream.
-
Visual Decision Logic (DOT Diagram)
Caption: Decision logic for segregating this compound waste streams. Note that even if dissolved in non-halogenated solvents (like DMSO), the presence of the brominated solute classifies the entire mixture as halogenated waste.
Regulatory & Emergency Procedures
Regulatory Classification (RCRA)
While this specific compound may not have a unique "P" or "U" list code, it falls under the Characteristic of Toxicity if leachable, but operationally it is managed as:
-
Waste Code: D001 (Ignitable - if in solvent), or generic "Halogenated Organic".[1]
-
Disposal Method: Fuel blending or Incineration.[1]
Spill Contingency Plan
If a spill occurs (>500 mg solid or >100 mL solution):
-
Evacuate the immediate area if dust is generated.[1]
-
PPE: Don double nitrile gloves, lab coat, and safety goggles. Use a particulate respirator (N95) if powder is airborne.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust, then scoop into a waste jar.
-
Liquids: Absorb with vermiculite or a proprietary organic spill pad.[1]
-
-
Decontamination: Wipe the surface with a soap/water solution, followed by 70% ethanol. Dispose of all cleanup materials as Halogenated Solid Waste .[1]
References
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 20791244, 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[1][3][5] Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
